molecular formula C7H6F2O2 B1602975 2,6-Difluoro-4-(hydroxymethyl)phenol CAS No. 206198-07-4

2,6-Difluoro-4-(hydroxymethyl)phenol

Cat. No. B1602975
M. Wt: 160.12 g/mol
InChI Key: GKBXKARGOXJKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Difluoro-4-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H6F2O2 . It has a molecular weight of 160.12 .


Synthesis Analysis

While specific synthesis methods for “2,6-Difluoro-4-(hydroxymethyl)phenol” were not found, there are general methods available for the synthesis of similar compounds. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "2,6-Difluoro-4-(hydroxymethyl)phenol" .


Molecular Structure Analysis

The InChI code for “2,6-Difluoro-4-(hydroxymethyl)phenol” is 1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .

Scientific Research Applications

Hydrogen-Bonded Assemblages

2,6-Difluoro-4-(hydroxymethyl)phenol derivatives demonstrate interesting hydrogen-bonding networks resulting in sheet-like structures. These networks involve centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups. Such molecular arrangements can be crucial for understanding and designing materials with specific structural and functional properties (Masci & Thuéry, 2002).

Synthesis of High-Nuclearity Clusters

Compounds based on 2,6-difluoro-4-(hydroxymethyl)phenol are suitable for synthesizing high-nuclearity complexes with interesting magnetic properties. These ligands, due to their structural features, especially the benzylalcoholato function, show a propensity to bridge metal centers. This characteristic makes them valuable in the field of coordination chemistry, particularly in creating clusters with significant magnetic interactions (Glaser et al., 2009).

Bond Dissociation and Acidity Studies

The O-H bond dissociation energies and proton affinities of substituted phenols, including derivatives of 2,6-difluoro-4-(hydroxymethyl)phenol, have been investigated to understand the energetics and acidity of these compounds. Such studies are pivotal in organic chemistry for understanding the stability and reactivity of phenolic compounds in various chemical reactions (Chandra & Uchimaru, 2002).

Crosslinking in Polymer Science

2,6-Difluoro-4-(hydroxymethyl)phenol derivatives have been used in crosslinking reactions in polymer science. For instance, in the creation of proton exchange membranes, crosslinking has been achieved through thermally activated bridging, significantly impacting the physicochemical properties of the membranes. This application is crucial for developing materials with controlled swelling, enhanced ionic conductivity, and improved mechanical properties (Hande et al., 2008).

Reactions in Aqueous Alkaline Solutions

The reaction kinetics of forming hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions, including those involving 2,6-difluoro-4-(hydroxymethyl)phenol, have been studied. Understanding these reactions is important for industrial processes like resin production, where the control over product ratios and reaction rates is crucial (Komiyama, 1988).

properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBXKARGOXJKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621467
Record name 2,6-Difluoro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(hydroxymethyl)phenol

CAS RN

206198-07-4
Record name 2,6-Difluoro-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-4-(hydroxymethyl)phenol
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(hydroxymethyl)phenol
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-4-(hydroxymethyl)phenol
Reactant of Route 4
2,6-Difluoro-4-(hydroxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-4-(hydroxymethyl)phenol
Reactant of Route 6
2,6-Difluoro-4-(hydroxymethyl)phenol

Citations

For This Compound
1
Citations
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.